molecular formula C19H20F3N5O2S B10945259 1-Methyl-N~3~-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

1-Methyl-N~3~-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10945259
M. Wt: 439.5 g/mol
InChI Key: BJFWQNOCBIOMJV-UHFFFAOYSA-N
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Description

1-Methyl-N~3~-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that includes multiple fused rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-N~3~-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide involves multiple steps, including the formation of the pyrazole ring, the introduction of the trifluoromethyl group, and the construction of the thienopyrimidine core. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthetic route is a crucial factor in its industrial application.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-N~3~-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, resulting in the replacement of specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are often used.

    Substitution: Reagents like halogens (Cl~2~, Br2) and nucleophiles (NH~3~, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Methyl-N~3~-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-N~3~-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-3-(2-methyl-4-nitrophenyl)urea: A compound with a similar urea functional group but different overall structure.

    1-Methyl-3-(2-naphthyl)urea: Another urea derivative with a naphthyl group instead of the thienopyrimidine core.

Uniqueness

1-Methyl-N~3~-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide stands out due to its complex fused ring system and the presence of multiple functional groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C19H20F3N5O2S

Molecular Weight

439.5 g/mol

IUPAC Name

1-methyl-N-(5-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.6.0.02,7]pentadeca-1(9),2(7),5-trien-4-yl)-5-(trifluoromethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C19H20F3N5O2S/c1-10-23-17-15(11-7-5-3-4-6-8-13(11)30-17)18(29)27(10)25-16(28)12-9-14(19(20,21)22)26(2)24-12/h9H,3-8H2,1-2H3,(H,25,28)

InChI Key

BJFWQNOCBIOMJV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCCCCC3)C(=O)N1NC(=O)C4=NN(C(=C4)C(F)(F)F)C

Origin of Product

United States

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